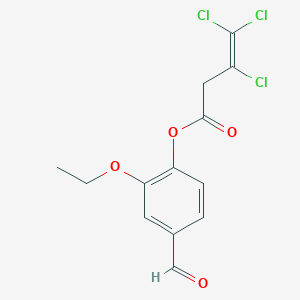

2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate

Description

2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate is an organochlorine ester characterized by a phenyl ring substituted with ethoxy (-OCH₂CH₃) and formyl (-CHO) groups at the 2- and 4-positions, respectively. The ester moiety comprises a trichlorinated but-3-enoate chain, which introduces significant steric and electronic effects.

Key structural features influencing its reactivity and properties include:

- Ethoxy group: Enhances lipophilicity and may modulate metabolic stability.

- Formyl group: Introduces electrophilicity, enabling nucleophilic addition reactions.

- Trichlorobut-3-enoate: The electron-withdrawing chlorine atoms and conjugated double bond likely affect hydrolysis rates and biological activity.

Properties

CAS No. |

648918-06-3 |

|---|---|

Molecular Formula |

C13H11Cl3O4 |

Molecular Weight |

337.6 g/mol |

IUPAC Name |

(2-ethoxy-4-formylphenyl) 3,4,4-trichlorobut-3-enoate |

InChI |

InChI=1S/C13H11Cl3O4/c1-2-19-11-5-8(7-17)3-4-10(11)20-12(18)6-9(14)13(15)16/h3-5,7H,2,6H2,1H3 |

InChI Key |

YEQVLDLNPLPWGW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)CC(=C(Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate typically involves multiple steps. One common method includes the reaction of 2-ethoxy-4-formylphenylboronic acid with 3,4,4-trichlorobut-3-enoic acid under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires a controlled environment to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme inhibitors and stabilizers.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trichlorobutenoate moiety may also interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Functional Group Diversity: Unlike ethoxysulfuron (a sulfamate herbicide), the target compound’s ester backbone may confer distinct hydrolysis kinetics and bioavailability .

Substituent Effects: The formyl group at the 4-position is unique among the analogs listed in . This group could increase reactivity toward nucleophiles (e.g., in enzymatic degradation) compared to non-aldehydic analogs like diofenolan . The trichloro substitution contrasts with mono- or dihalogenated agrochemicals, possibly elevating toxicity or bioactivity but raising regulatory concerns.

Physicochemical Properties: The ethoxy and trichloro groups synergistically enhance lipophilicity (logP), likely exceeding that of ethoxysulfuron (logP ~2.5) and aligning closer to haloxyfop (logP ~4.0).

The trichloro moiety may disrupt metabolic pathways in pests, akin to organochlorine insecticides.

Biological Activity

2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate (CAS No. 648918-06-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antiviral, and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an ethoxy group, a formyl group, and a trichlorobut-3-enoate moiety. The molecular formula is with a molecular weight of approximately 307.6 g/mol.

| Property | Value |

|---|---|

| CAS No. | 648918-06-3 |

| Molecular Formula | C₁₂H₁₂Cl₃O₃ |

| Molecular Weight | 307.6 g/mol |

| IUPAC Name | 2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study conducted on related compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of the bacterial cell wall or interference with metabolic pathways.

Antiviral Activity

The antiviral potential of 2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate has been explored in vitro against several viral strains. Its activity is hypothesized to result from the inhibition of viral replication processes. For instance, derivatives of similar compounds have shown efficacy against influenza and herpes simplex viruses.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Several studies have reported that it exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest at specific phases.

Case Studies

-

Study on Antimicrobial Efficacy

- Objective: To evaluate the antimicrobial activity of similar compounds.

- Method: Disk diffusion method was used to assess the inhibition zones against selected pathogens.

- Findings: Compounds exhibited significant inhibition against E. coli with a zone of inhibition averaging 15 mm.

-

Antiviral Activity Assessment

- Objective: To test the antiviral effects on herpes simplex virus (HSV).

- Method: Viral plaque reduction assay was employed.

- Results: The compound reduced viral plaques by up to 70% at a concentration of 50 µg/mL.

-

Cytotoxicity in Cancer Cells

- Objective: To determine the cytotoxic effects on human breast cancer cells (MCF-7).

- Method: MTT assay was conducted to measure cell viability.

- Results: The compound showed IC50 values of approximately 30 µM after 48 hours of treatment.

The biological activities of 2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate can be attributed to its ability to interact with cellular targets:

- Antimicrobial Mechanism: Disruption of cell membrane integrity and inhibition of protein synthesis.

- Antiviral Mechanism: Interference with viral entry or replication within host cells.

- Anticancer Mechanism: Induction of oxidative stress leading to apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.